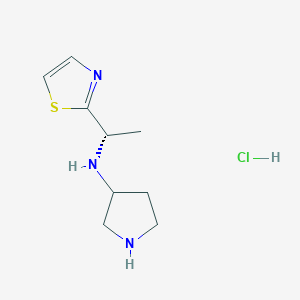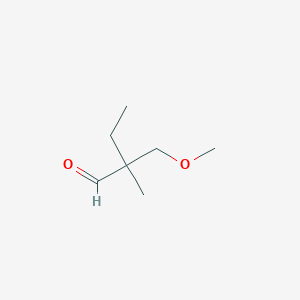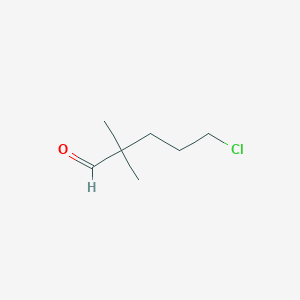
5-Chloro-2,2-dimethylpentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,2-dimethylpentanal is an organic compound with the molecular formula C7H13ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom and two methyl groups attached to the pentanal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylpentanal using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the production process.
化学反应分析
Types of Reactions
5-Chloro-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 5-Chloro-2,2-dimethylpentanoic acid.
Reduction: 5-Chloro-2,2-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 5-Chloro-2,2-dimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- 2-Chloro-2-methylpentanal
- 3-Chloro-2,2-dimethylpentanal
- 5-Bromo-2,2-dimethylpentanal
Uniqueness
5-Chloro-2,2-dimethylpentanal is unique due to the specific positioning of the chlorine atom and the two methyl groups, which confer distinct chemical properties and reactivity. This structural arrangement can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
52387-40-3 |
|---|---|
分子式 |
C7H13ClO |
分子量 |
148.63 g/mol |
IUPAC 名称 |
5-chloro-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H13ClO/c1-7(2,6-9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChI 键 |
DALTVGIAKNGMFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
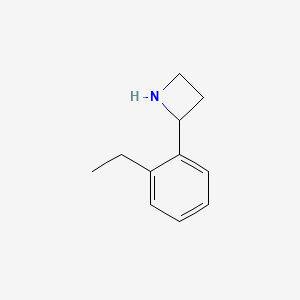
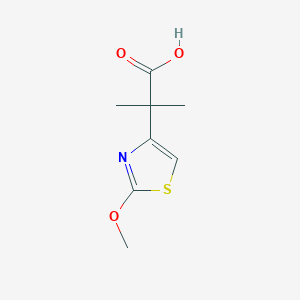
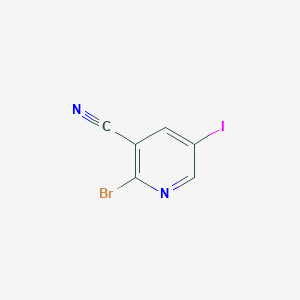
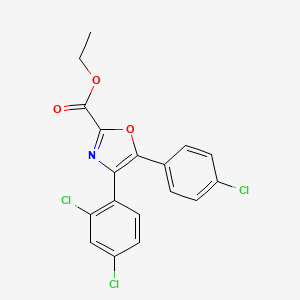
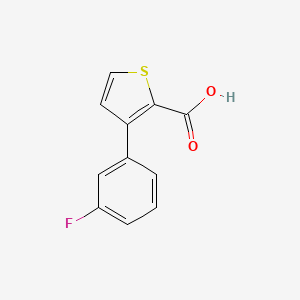

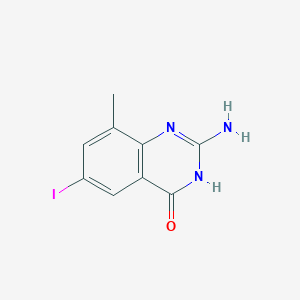
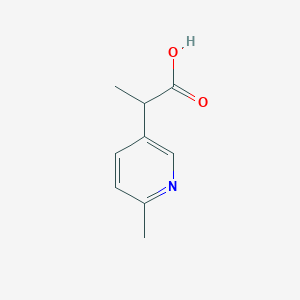

![ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
![2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
